molecular formula C15H23N3O4 B13853170 Tert-butyl 4-[4-(hydroxymethyl)pyrimidin-2-yl]oxypiperidine-1-carboxylate

Tert-butyl 4-[4-(hydroxymethyl)pyrimidin-2-yl]oxypiperidine-1-carboxylate

Cat. No.: B13853170
M. Wt: 309.36 g/mol
InChI Key: NYAGKURJIDDBTP-UHFFFAOYSA-N
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Description

Tert-butyl 4-[4-(hydroxymethyl)pyrimidin-2-yl]oxypiperidine-1-carboxylate is a chemical compound that has garnered interest in various fields of scientific research This compound is known for its unique structure, which includes a piperidine ring, a pyrimidine moiety, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[4-(hydroxymethyl)pyrimidin-2-yl]oxypiperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyrimidine Moiety: The pyrimidine group is introduced through a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with the piperidine intermediate.

    Addition of the Hydroxymethyl Group: The hydroxymethyl group is added via a hydroxymethylation reaction, often using formaldehyde as the reagent.

    Esterification: The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[4-(hydroxymethyl)pyrimidin-2-yl]oxypiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form a dihydropyrimidine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 4-[4-(hydroxymethyl)pyrimidin-2-yl]oxypiperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including as an antiviral or anticancer agent.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 4-[4-(hydroxymethyl)pyrimidin-2-yl]oxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydroxymethyl group and pyrimidine moiety play crucial roles in its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Similar structure but with a phenyl group instead of a pyrimidine moiety.

    Tert-butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate: Contains a pyrazole ring instead of a pyrimidine ring.

    Tert-butyl 4-(azidomethyl)piperidine-1-carboxylate: Features an azidomethyl group instead of a hydroxymethyl group.

Uniqueness

Tert-butyl 4-[4-(hydroxymethyl)pyrimidin-2-yl]oxypiperidine-1-carboxylate is unique due to the presence of the pyrimidine moiety, which imparts distinct chemical and biological properties. This structural feature can enhance its binding affinity to specific targets and broaden its range of applications compared to similar compounds.

Properties

Molecular Formula

C15H23N3O4

Molecular Weight

309.36 g/mol

IUPAC Name

tert-butyl 4-[4-(hydroxymethyl)pyrimidin-2-yl]oxypiperidine-1-carboxylate

InChI

InChI=1S/C15H23N3O4/c1-15(2,3)22-14(20)18-8-5-12(6-9-18)21-13-16-7-4-11(10-19)17-13/h4,7,12,19H,5-6,8-10H2,1-3H3

InChI Key

NYAGKURJIDDBTP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=NC=CC(=N2)CO

Origin of Product

United States

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